
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C23H15ClO. It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a chlorine atom attached to the cyclopentadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a chlorinated aromatic compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclopentadienone derivatives with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone: Similar structure but with a methyl group instead of a chlorine atom.
2,3,4,5-Tetrakis(4-(tert-butyl)phenyl)cyclopenta-2,4-dien-1-one: Contains tert-butyl groups instead of phenyl groups.
3-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one: A more complex derivative with additional phenyl groups.
Uniqueness
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
919096-91-6 |
|---|---|
Formule moléculaire |
C23H15ClO |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
3-chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H15ClO/c24-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(25)21(22)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
YQLHOZOGUSBUFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


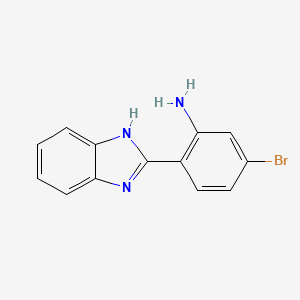

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
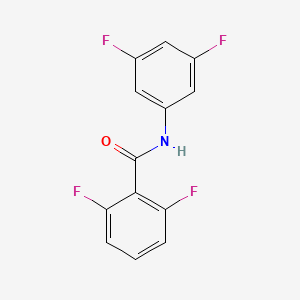
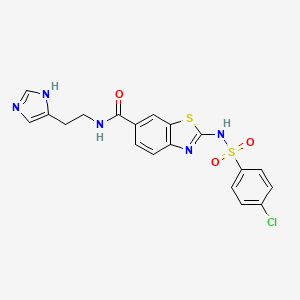
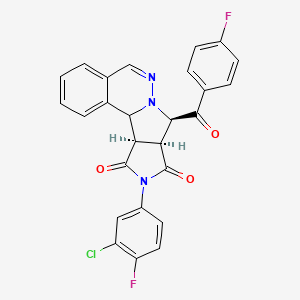
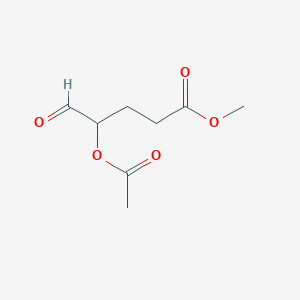
![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)
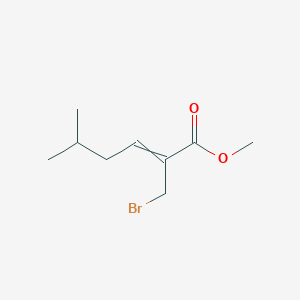

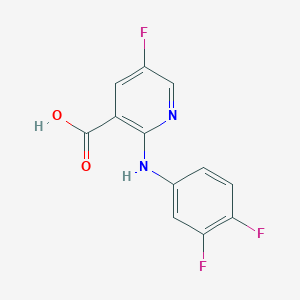
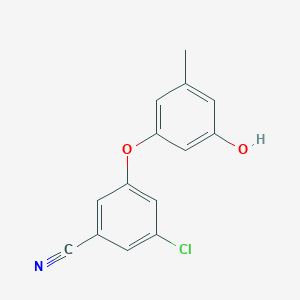

![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)
